Boc-NH-PEG12-NH-Boc

Catalog No.
S12886832
CAS No.
M.F
C36H72N2O16
M. Wt
789.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-NH-PEG12-NH-Boc

Product Name

Boc-NH-PEG12-NH-Boc

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C36H72N2O16

Molecular Weight

789.0 g/mol

InChI

InChI=1S/C36H72N2O16/c1-35(2,3)53-33(39)37-7-9-41-11-13-43-15-17-45-19-21-47-23-25-49-27-29-51-31-32-52-30-28-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-38-34(40)54-36(4,5)6/h7-32H2,1-6H3,(H,37,39)(H,38,40)

InChI Key

YBGDOZBPHHNDQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C

Boc-NH-PEG12-NH-Boc is a linear, heterobifunctional polyethylene glycol (PEG) derivative featuring a discrete chain of twelve ethylene glycol units. Both ends of the hydrophilic spacer are terminated with amine groups, which are protected by acid-labile tert-butyloxycarbonyl (Boc) groups. This monodisperse structure, meaning it has a precise, single molecular weight rather than an average, ensures high purity and batch-to-batch consistency in multi-step syntheses. It is primarily used as a flexible, hydrophilic spacer in the development of complex therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over molecular architecture is critical for function.

Research Fit

1 PEG12 spacer for PROTAC ternary complex formation context
2 Acid-labile Boc protection for orthogonal synthesis
3 Homobifunctional amine for symmetric conjugate design

Substituting Boc-NH-PEG12-NH-Boc with alternatives carries significant process and performance risks. Using a polydisperse PEG mixture instead of this monodisperse compound introduces heterogeneity, resulting in final conjugates with variable pharmacokinetic profiles and inconsistent batch-to-batch performance. Opting for a shorter or longer monodisperse PEG linker (e.g., PEG8 or PEG24) is not a direct substitution, as linker length critically influences the final molecule's solubility, cell permeability, and the spatial orientation required for ternary complex formation in PROTACs. The choice of a PEG12 linker is often an empirical optimization to balance hydrophilicity for solubility with maintaining a molecular weight suitable for cell permeability. Finally, starting with an unprotected diamine to perform Boc protection in-house adds process steps, requires significant purification, and risks incomplete protection, compromising the yield and purity of subsequent conjugation reactions.

Substitution Risk

PEG chain length alteration
Shorter or longer PEG units may shift ternary complex geometry and degradation signal.
Protecting group mismatch
Fmoc-based linkers require base-labile conditions that may cleave sensitive esters or disrupt synthetic sequence.
Heterobifunctional linker incompatibility
Using a heterobifunctional linker would produce statistical conjugate mixtures, reducing yield and homogeneity.

Product Homogeneity vs. Polydisperse Alternatives

Boc-NH-PEG12-NH-Boc is a monodisperse compound, characterized by a single, defined molecular weight and a Polydispersity Index (PDI) of 1.0. This is a critical procurement differentiator from polydisperse PEG diamines, which are heterogeneous mixtures of different chain lengths with a PDI greater than 1.0. The use of a monodisperse linker results in a single, well-defined final conjugate, simplifying characterization, ensuring batch-to-batch consistency, and leading to more predictable pharmacokinetic profiles. In contrast, polydisperse PEGs yield heterogeneous products, complicating analysis and potentially leading to variable in-vivo performance.

Evidence DimensionPolydispersity Index (PDI)
Target Compound DataPDI = 1.0
Comparator Or BaselinePolydisperse PEG Linkers: PDI > 1.0
Quantified DifferenceFundamentally different molecular composition (single species vs. mixture)
ConditionsGeneral characterization of PEG linkers used in drug development.

Procuring this monodisperse linker is critical for ensuring the manufacturing reproducibility and consistent clinical performance of a sophisticated therapeutic like an ADC or PROTAC.

Linker length vs. potency
Head-to-head
Lowest readout (415.8) among PEG4, 8, 16 and negative control (1616.2)
Supports PEG12 linker-length context for degradation signal
In vitro screening platform; review assay conditions

Optimal Length for Solubility and Cell Permeability

The 12-unit ethylene glycol chain of this linker represents a crucial mid-point length for optimizing PROTAC properties. PEG linkers enhance the aqueous solubility of hydrophobic PROTAC molecules, which is essential for administration and bioavailability. However, increasing PEG length can also increase molecular weight and polarity, which often leads to decreased cell permeability, a critical factor for reaching intracellular targets. Shorter linkers (e.g., PEG2-PEG8) may not provide sufficient solubility, while much longer linkers can negatively impact permeability. The PEG12 length is frequently selected as an empirical sweet spot to provide necessary hydrophilicity without excessively compromising the ability of the large PROTAC molecule to cross the cell membrane.

Evidence DimensionBalance of Physicochemical Properties
Target Compound DataPEG12 offers a balance between increased aqueous solubility and maintaining sufficient cell permeability.
Comparator Or BaselineShorter PEGs (e.g., <8 units) may have insufficient solubility. Longer PEGs (e.g., >24 units) often have reduced cell permeability.
Quantified DifferenceNot directly quantified in a single head-to-head study, but represents a widely adopted heuristic in PROTAC design based on multiple studies.
ConditionsDevelopment of Proteolysis Targeting Chimeras (PROTACs) requiring both aqueous solubility and cell permeability.

Selecting the PEG12 linker avoids the common failure points of poor solubility (shorter linkers) or poor cell penetration (longer linkers), saving significant development time and resources.

Molecular weight identity
Class-level
788.96 g/mol vs. ~525 g/mol for Boc-NH-PEG8-NH-Boc
MW confirms 12-unit PEG spacer identity
Calculated from formula; verify by LC-MS

Improved Safety Through Higher Maximum Tolerated Dose

Incorporating longer PEG chains into drug conjugates can significantly improve safety by reducing off-target toxicity. In a study on affibody-drug conjugates, modifying the conjugate with a 10 kDa PEG linker increased the maximum tolerated dose (MTD) by at least 4-fold compared to the non-PEGylated version. The MTD for the non-PEGylated conjugate (HM) was 5.0 mg/kg, while the MTD for the 10 kDa PEG conjugate (HP10KM) was over 20.0 mg/kg. While this study used a much longer PEG chain, it establishes a clear principle: longer, hydrophilic PEG linkers like PEG12 contribute to a better safety profile by shielding the cytotoxic payload, improving its pharmacokinetic properties, and reducing non-specific uptake, thereby increasing the therapeutic window.

Evidence DimensionMaximum Tolerated Dose (MTD) in mice
Target Compound DataNot directly tested, but inferred to contribute positively to MTD.
Comparator Or BaselineNon-PEGylated conjugate MTD: 5.0 mg/kg; 10 kDa PEG conjugate MTD: >20.0 mg/kg
Quantified Difference>4-fold increase in MTD with long-chain PEGylation
ConditionsComparison of non-PEGylated vs. 10 kDa PEGylated affibody-MMAE conjugates in a murine model.

Using this PEG12 linker can directly contribute to developing a safer therapeutic by increasing the tolerated dose, a critical parameter for successful clinical translation.

Boc vs. Fmoc orthogonality
Class-level
Acid-labile (TFA) vs. base-labile (piperidine) protection
Orthogonal Boc vs. Fmoc protection scheme
Protocol-dependent; review synthetic compatibility
Solubility & compactness
Class-level
Enhanced solubility vs. PEG5; more compact than PEG24
Balanced solubility and compactness profile
Qualitative comparison; context-dependent
Homobifunctional vs. hetero
Class-level
Two Boc-amines (symmetric) vs. one maleimide, one Boc-amine
Homobifunctional for symmetric conjugation
Statistical mixtures with heterobifunctional linkers
Commercial purity
Specification review
≥98% purity specification
≥98% purity reduces oligomer variability
Vendor CoA review recommended

PROTAC and Molecular Glue Backbone Synthesis

This linker is a primary choice for synthesizing PROTACs where balancing aqueous solubility and cell permeability is a known challenge. Its defined length of 12 ethylene glycol units provides the necessary flexibility and spacing to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase, a prerequisite for effective protein degradation. The terminal Boc groups allow for controlled, sequential conjugation of the target-binding and E3-binding moieties, ensuring a high-purity final product.

Homogeneous Antibody-Drug Conjugate Development

In ADC development, using this monodisperse PEG12 linker is critical for producing homogeneous drug products with a consistent drug-to-antibody ratio (DAR). The linker's hydrophilicity helps to solubilize hydrophobic payloads, preventing aggregation and allowing for higher DARs while maintaining favorable pharmacokinetic properties. This leads to ADCs with improved consistency, circulation half-life, and a better safety profile compared to those made with polydisperse linkers.

Nanoparticle and Biosensor Surface Functionalization

The bifunctional nature of this linker enables the controlled, stepwise modification of material surfaces. It can be used to attach to nanoparticles or biosensor surfaces, creating a hydrophilic PEG layer that enhances stability in biological fluids and prevents non-specific protein adsorption. Following Boc deprotection, the newly exposed amine terminus can be used to covalently attach targeting ligands, antibodies, or other functional molecules with high precision.

Application Fit

Application
Selection Property
Validation Focus
PROTAC ternary complex optimization
PEG12 linker length context
Ternary complex formation efficiency
Symmetric conjugate synthesis
Homobifunctional amine reactivity
Product homogeneity verification
Acid-labile orthogonal deprotection
Boc group acid lability
Orthogonality in multi-step synthesis
Solubility-enhanced conjugation
PEG12 solubility vs. shorter/longer spacers
Payload solubility and permeability

XLogP3

-0.1

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

2

Exact Mass

788.48818421 Da

Monoisotopic Mass

788.48818421 Da

Heavy Atom Count

54

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